

A Comparative Guide to the Spectroscopic Analysis of 2-(Iodomethyl)tetrahydropyran

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Compound of Interest

Compound Name: **2-(Iodomethyl)tetrahydropyran**

Cat. No.: **B1597143**

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For researchers, scientists, and professionals in drug development, the precise structural elucidation of organic molecules is paramount. **2-(Iodomethyl)tetrahydropyran** is a valuable building block in organic synthesis, and its characterization is crucial for ensuring the integrity of subsequent reaction pathways. This guide provides an in-depth analysis of the ^1H NMR spectrum of **2-(Iodomethyl)tetrahydropyran** and a comparative overview of other key spectroscopic techniques, offering field-proven insights into experimental choices and data interpretation.

The Central Role of ^1H NMR Spectroscopy in Structural Verification

Proton Nuclear Magnetic Resonance (^1H NMR) spectroscopy stands as the primary tool for the structural determination of organic compounds in solution.^{[1][2]} Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons makes it indispensable. For a molecule like **2-(Iodomethyl)tetrahydropyran**, ^1H NMR allows for the unambiguous confirmation of the tetrahydropyran ring integrity and the presence and location of the iodomethyl substituent.

Predicted ^1H NMR Spectrum of 2-(Iodomethyl)tetrahydropyran

While a fully assigned, peer-reviewed spectrum of **2-(Iodomethyl)tetrahydropyran** is not readily available in the literature, we can predict its ^1H NMR spectrum with a high degree of

confidence based on established principles of chemical shifts and coupling constants for substituted tetrahydropyrans and iodoalkanes.^{[3][4]} The analysis is performed assuming the sample is dissolved in a deuterated solvent such as chloroform-d (CDCl₃).

The structure and proton labeling for **2-(iodomethyl)tetrahydropyran** are as follows:

Caption: Structure of **2-(iodomethyl)tetrahydropyran** with proton numbering.

Proton(s)	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Predicted Coupling Constants (Hz)	Justification
H7a, H7b	3.1 - 3.3	Doublet of doublets (dd) or two doublets	$J_{gem} \approx 10-12$ Hz, $J_{vic} \approx 5-8$ Hz	<p>These protons are on a carbon adjacent to an iodine atom, which is strongly deshielding.^[3]</p> <p>They are diastereotopic and will split each other (geminal coupling) and the adjacent H2 proton (vicinal coupling).</p>
H6a, H6e	3.4 - 4.0	Multiplet (m)	-	<p>These are the diastereotopic protons on the carbon adjacent to the ring oxygen. The oxygen atom is highly electronegative, causing a significant downfield shift.^[5]</p> <p>They will exhibit complex splitting due to geminal coupling and vicinal coupling</p>

with the protons
on C5.

This proton is on
the carbon
bearing the
iodomethyl group
and is also
adjacent to the
ring oxygen,
leading to a
downfield shift. It
will be split by
the protons on
C3 and the
iodomethyl
protons (H7a,
H7b).

H2	3.2 - 3.6	Multiplet (m)	-
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H3, H4, H5	1.2 - 1.9	Multiplet (m)	-
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These protons are on the carbons of the tetrahydropyran ring that are more distant from the electronegative oxygen and iodine atoms, and therefore resonate at higher fields (upfield). Their signals will be complex and likely overlap due to multiple vicinal and geminal couplings.

A Comparative Overview of Analytical Techniques

While ^1H NMR is a powerful tool, a comprehensive characterization of **2-(iodomethyl)tetrahydropyran** relies on a combination of spectroscopic methods.^{[2][6]} Each technique provides a unique piece of the structural puzzle.

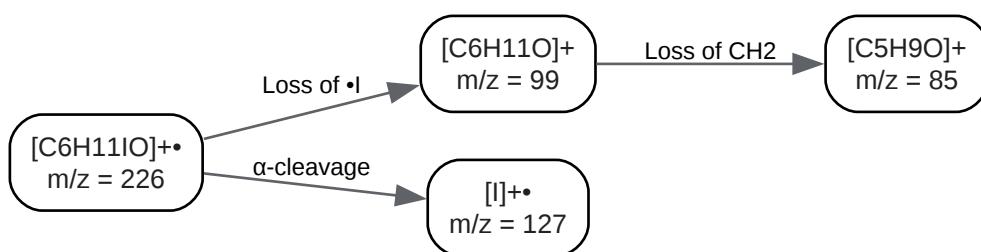
Analytical Technique	Information Provided	Advantages	Disadvantages
¹³ C NMR Spectroscopy	Number of unique carbon environments and their electronic nature.	Provides direct information about the carbon skeleton. ^[7]	Lower sensitivity than ¹ H NMR, requiring longer acquisition times or more concentrated samples.
Mass Spectrometry (MS)	Molecular weight and fragmentation pattern, which can reveal structural motifs.	High sensitivity, provides molecular formula with high-resolution MS. ^[8]	Isomeric compounds can have similar fragmentation patterns.
Infrared (IR) Spectroscopy	Presence of specific functional groups based on their vibrational frequencies.	Fast and non-destructive, good for identifying the presence of key functional groups. ^[9]	Spectra can be complex, and the absence of a signal is often more informative than its presence.

Predicted ¹³C NMR Data for 2-(Iodomethyl)tetrahydropyran

Carbon	Predicted Chemical Shift (ppm)	Justification
C2	75 - 85	This carbon is attached to both the ring oxygen and the iodomethyl group, leading to a significant downfield shift.
C6	65 - 75	This carbon is adjacent to the ring oxygen, resulting in a downfield shift.
C3, C4, C5	20 - 40	These are the alkyl-like carbons of the tetrahydropyran ring.
C7	5 - 15	The carbon of the iodomethyl group is shifted downfield compared to a methyl group due to the iodine atom, but the "heavy atom effect" of iodine can sometimes lead to unexpected shielding. [10] [11]

Mass Spectrometry Fragmentation Pattern

In mass spectrometry, **2-(iodomethyl)tetrahydropyran** is expected to undergo fragmentation through several key pathways.[\[12\]](#)



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Caption: Predicted mass spectrometry fragmentation of **2-(iodomethyl)tetrahydropyran**.

The molecular ion peak at $m/z = 226$ should be observable. A prominent peak at $m/z = 99$ would correspond to the loss of an iodine radical, a common fragmentation for alkyl halides.[\[13\]](#) [\[14\]](#) Another significant fragment could be observed at $m/z = 127$, corresponding to the iodine cation. Further fragmentation of the tetrahydropyranyl cation (m/z 99) can also occur.

Infrared (IR) Spectroscopy

The IR spectrum of **2-(iodomethyl)tetrahydropyran** will be dominated by absorptions from the C-H and C-O bonds.[\[5\]](#)

Functional Group	Expected Absorption Range (cm^{-1})	Vibrational Mode
C-H (alkane)	2850 - 3000	Stretching
C-O-C (ether)	1050 - 1150	Stretching
C-I	500 - 600	Stretching

The most characteristic band for the ether linkage is the strong C-O stretching vibration.[\[15\]](#) The C-I stretch appears in the fingerprint region and may be difficult to assign definitively.

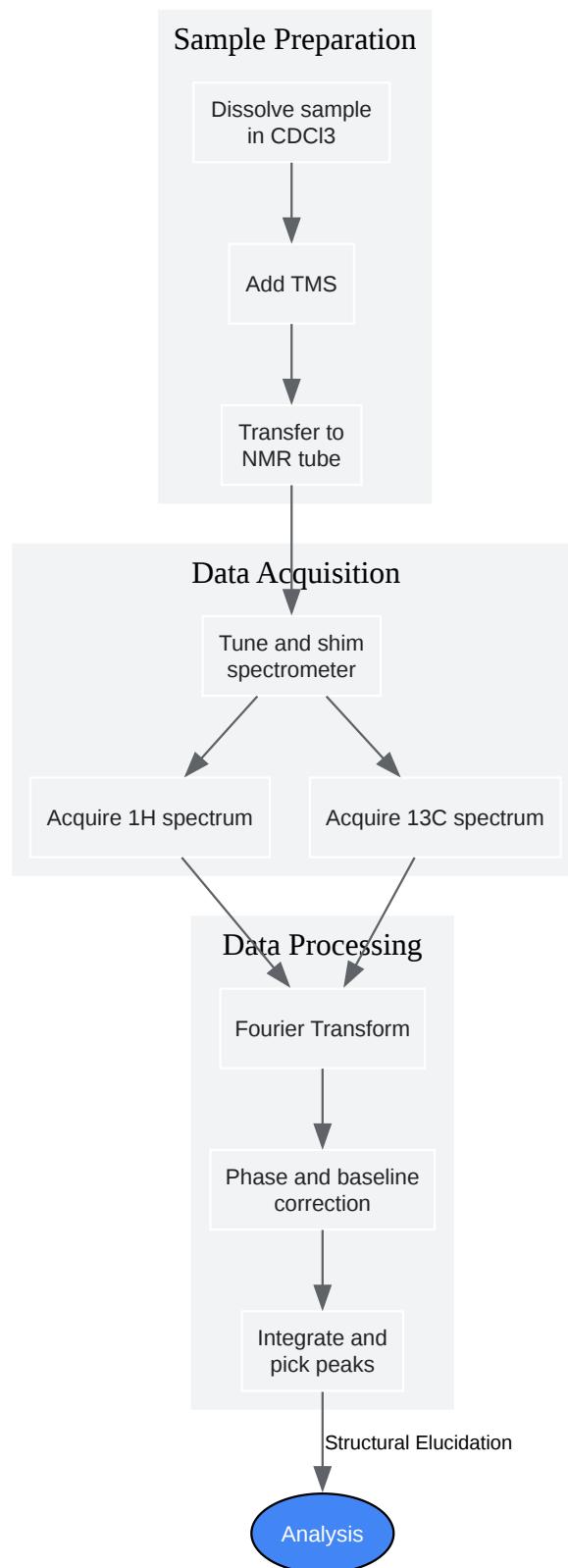
Experimental Protocols

To obtain high-quality spectroscopic data, adherence to standardized protocols is essential.

^1H and ^{13}C NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **2-(iodomethyl)tetrahydropyran** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3) in a 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0.00 ppm).
- Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to ensure a homogeneous magnetic field.
- ^1H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

- ^{13}C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon. A longer acquisition time and a greater number of scans will be necessary compared to ^1H NMR due to the lower natural abundance and sensitivity of the ^{13}C nucleus.



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Caption: Workflow for NMR data acquisition and analysis.

Mass Spectrometry (Electron Ionization)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: Detect the ions and generate a mass spectrum.

Infrared Spectroscopy (Attenuated Total Reflectance - ATR)

- Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal.
- Spectrum Acquisition: Acquire the spectrum by passing an infrared beam through the ATR crystal, which is in contact with the sample.
- Data Processing: The resulting interferogram is Fourier transformed to produce the IR spectrum.

Conclusion

The structural elucidation of **2-(iodomethyl)tetrahydropyran** is most effectively achieved through a synergistic application of spectroscopic techniques. ^1H NMR provides the most detailed information regarding the proton framework and stereochemistry. ^{13}C NMR complements this by confirming the carbon skeleton. Mass spectrometry provides crucial molecular weight and fragmentation data, while IR spectroscopy offers a rapid means of identifying key functional groups. By integrating the data from these methods, researchers can confidently verify the structure and purity of this important synthetic intermediate.

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